Cas no 1823962-65-7 (3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid)

3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid is a pyrazole-based carboxylic acid derivative with applications in pharmaceutical and organic synthesis. Its structure features a butyl-substituted pyrazole ring linked to a propanoic acid moiety, offering versatility as an intermediate in medicinal chemistry. The compound’s functional groups enable further derivatization, making it valuable for constructing bioactive molecules. Its stability under standard conditions and compatibility with common synthetic methods enhance its utility in research and industrial settings. The presence of both hydrophobic (butyl) and hydrophilic (carboxylic acid) regions contributes to balanced solubility properties, facilitating its use in diverse reaction environments. This compound is particularly relevant in the development of targeted small-molecule therapeutics.
3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid structure
1823962-65-7 structure
Product Name:3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
CAS No:1823962-65-7
MF:C10H16N2O2
MW:196.246242523193
CID:5056745
Update Time:2025-10-30

3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
    • 3-(1-butylpyrazol-4-yl)propanoic acid
    • 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
    • Inchi: 1S/C10H16N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,2-6H2,1H3,(H,13,14)
    • InChI Key: VAOZKJGNWUBIEM-UHFFFAOYSA-N
    • SMILES: OC(CCC1C=NN(C=1)CCCC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 185
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.1

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Additional information on 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid

3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 1823962-65-7)

The compound 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid, with the CAS registry number 1823962-65-7, is an organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and potential applications in drug discovery. The structure of this compound consists of a pyrazole ring substituted with a butyl group at position 1 and a propanoic acid moiety at position 4, making it a unique member of the pyrazole family.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid as a candidate for anti-inflammatory and antioxidant therapies. The propanoic acid group in this compound is believed to contribute to its ability to modulate cellular responses, particularly in inflammation-related pathways. This makes it a promising lead compound for further exploration in preclinical studies.

In addition to its pharmacological potential, the synthesis and characterization of CAS No. 1823962-65-7 have been optimized through advanced synthetic methodologies. Scientists have developed efficient routes to synthesize this compound, leveraging modern techniques such as microwave-assisted synthesis and catalytic processes. These advancements not only enhance the yield and purity of the compound but also pave the way for large-scale production, which is essential for its potential commercialization.

The structural uniqueness of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid lies in its ability to form hydrogen bonds due to the presence of both the pyrazole ring and the carboxylic acid group. This property is crucial for its interaction with biological targets, such as enzymes and receptors, which are often key components in disease pathways. Recent research has demonstrated that this compound exhibits selective binding to certain protein targets, suggesting its potential as a modulator in various therapeutic areas.

Beyond its direct pharmacological applications, CAS No. 1823962-65-7 has also been investigated for its role in chemical biology studies. Researchers have utilized this compound as a tool to probe cellular signaling pathways and understand the molecular mechanisms underlying various physiological processes. Such studies contribute to our broader understanding of how small molecules can influence cellular behavior, opening new avenues for drug design.

In terms of safety and toxicity profiles, preliminary studies indicate that 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid exhibits low toxicity at therapeutic concentrations, making it a safer option for potential use in medicinal applications. However, further toxicological evaluations are required to fully assess its safety profile and ensure compliance with regulatory standards.

The versatility of this compound is further underscored by its application in material science. Researchers have explored its use as a building block for constructing more complex molecular architectures, such as supramolecular assemblies and functional materials. These applications highlight the interdisciplinary relevance of CAS No. 1823962_65_7, extending beyond traditional pharmaceutical uses.

In conclusion, 3-(1-butyl_1H-pyrazol_4_yl)propanoic acid, with CAS registry number 1823962_65_7, represents a valuable addition to the arsenal of compounds available for drug discovery and chemical research. Its unique structure, coupled with promising biological activities, positions it as a key player in advancing therapeutic interventions across various disease states.

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